molecular formula C21H30N2 B5181413 1-(2-adamantyl)-4-benzylpiperazine

1-(2-adamantyl)-4-benzylpiperazine

Cat. No. B5181413
M. Wt: 310.5 g/mol
InChI Key: LBIBXCFEBJFHHW-UHFFFAOYSA-N
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Description

1-(2-adamantyl)-4-benzylpiperazine, commonly known as ABP, is a piperazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ABP is a structural analog of the well-known drug, amphetamine, and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of ABP is not fully understood. However, it is believed to act on the central nervous system by increasing the levels of dopamine and norepinephrine in the brain. ABP also acts as a serotonin receptor agonist, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
ABP has been found to exhibit various biochemical and physiological effects. ABP has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects. ABP has also been found to reduce the uptake of serotonin, which may contribute to its antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

ABP has several advantages for lab experiments. ABP is relatively easy to synthesize and can be obtained in high purity and high yields. ABP is also stable and can be stored for long periods without significant degradation. However, ABP has several limitations for lab experiments. ABP is a controlled substance and requires special permits for its use. ABP is also expensive and may not be readily available in large quantities.

Future Directions

There are several future directions for the research on ABP. One possible direction is to study the potential use of ABP as an anticancer agent. Further studies are needed to understand the mechanism of action of ABP against cancer cells and to optimize its efficacy. Another possible direction is to study the potential use of ABP as an antidepressant and anxiolytic agent. Further studies are needed to understand the mechanism of action of ABP in the brain and to optimize its therapeutic potential. Additionally, further studies are needed to understand the potential side effects of ABP and to develop strategies to mitigate them.

Synthesis Methods

The synthesis of ABP involves the reaction of 1-adamantylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then further reacted with piperazine to obtain the final compound, ABP. The synthesis method has been optimized to yield high purity and high yields of ABP.

Scientific Research Applications

ABP has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. ABP has been found to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. ABP has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

1-(2-adamantyl)-4-benzylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2/c1-2-4-16(5-3-1)15-22-6-8-23(9-7-22)21-19-11-17-10-18(13-19)14-20(21)12-17/h1-5,17-21H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIBXCFEBJFHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Adamantyl)-4-benzyl-piperazine

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